molecular formula C6H12N2O2 B15176957 2-Butanone, O-(methylcarbamoyl)oxime CAS No. 10520-33-9

2-Butanone, O-(methylcarbamoyl)oxime

Cat. No.: B15176957
CAS No.: 10520-33-9
M. Wt: 144.17 g/mol
InChI Key: YGACVDGEIYOTQE-YVMONPNESA-N
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Description

2-Butanone, O-(methylcarbamoyl)oxime is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of 2-butanone oxime, where the oxime group is modified with a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O-(methylcarbamoyl)oxime typically involves the reaction of 2-butanone oxime with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-Butanone oxime+Methyl isocyanate2-Butanone, O-(methylcarbamoyl)oxime\text{2-Butanone oxime} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2-Butanone oxime+Methyl isocyanate→2-Butanone, O-(methylcarbamoyl)oxime

The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O-(methylcarbamoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives with modified functional groups.

    Reduction: Amines with the corresponding alkyl groups.

    Substitution: Substituted oxime derivatives with various functional groups.

Scientific Research Applications

2-Butanone, O-(methylcarbamoyl)oxime has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone oxime: The parent compound, which lacks the methylcarbamoyl group.

    Acetone oxime: A similar oxime compound with a different alkyl group.

    Cyclohexanone oxime: An oxime derivative with a cyclohexane ring.

Uniqueness

2-Butanone, O-(methylcarbamoyl)oxime is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

10520-33-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

[(Z)-butan-2-ylideneamino] N-methylcarbamate

InChI

InChI=1S/C6H12N2O2/c1-4-5(2)8-10-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5-

InChI Key

YGACVDGEIYOTQE-YVMONPNESA-N

Isomeric SMILES

CC/C(=N\OC(=O)NC)/C

Canonical SMILES

CCC(=NOC(=O)NC)C

Origin of Product

United States

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